N-(5-methyl-1,2-oxazol-3-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Physicochemical profiling Lipophilicity Solubility

N-(5-methyl-1,2-oxazol-3-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034278-67-4) is a synthetic heterocyclic compound with the molecular formula C16H19N3O4 and a molecular weight of 317.34 g/mol. Its structure incorporates a 5-methylisoxazole ring linked via an amide bond to a pyridine-3-carboxamide core, which is further functionalized with a tetrahydro-2H-pyran-4-yl methoxy substituent at the 6-position.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 2034278-67-4
Cat. No. B2627338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
CAS2034278-67-4
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
InChIInChI=1S/C16H19N3O4/c1-11-8-14(19-23-11)18-16(20)13-2-3-15(17-9-13)22-10-12-4-6-21-7-5-12/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,19,20)
InChIKeyKQCKERVPTUIXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methyl-1,2-oxazol-3-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034278-67-4): Structural and Physicochemical Baseline


N-(5-methyl-1,2-oxazol-3-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034278-67-4) is a synthetic heterocyclic compound with the molecular formula C16H19N3O4 and a molecular weight of 317.34 g/mol . Its structure incorporates a 5-methylisoxazole ring linked via an amide bond to a pyridine-3-carboxamide core, which is further functionalized with a tetrahydro-2H-pyran-4-yl methoxy substituent at the 6-position. This compound belongs to the broader class of isoxazolyl-methoxy-nicotinamides, a scaffold that has been explored in pharmaceutical patent literature for its utility as a synthetic intermediate in the preparation of biologically active molecules [1]. Despite its commercial availability from multiple chemical vendors, publicly disclosed quantitative biological activity data for this specific structure remain absent from major authoritative databases including ChEMBL and PubChem as of the latest search.

Why Generic Substitution Fails for CAS 2034278-67-4: The Critical Role of the 6-(Oxan-4-yl)methoxy Substituent


Within the isoxazolyl-nicotinamide chemical class, apparently minor structural modifications can profoundly alter physicochemical properties and, consequently, biological performance. The target compound's 6-(oxan-4-yl)methoxy substituent introduces a saturated tetrahydropyran ring that modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility relative to close analogs such as 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide (which lacks the tetrahydropyran extension) and N-(5-methyl-1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (which contains a smaller tetrahydrofuran ring) . The tetrahydropyran moiety has been employed in kinase inhibitor design to optimize binding pocket occupancy and metabolic stability, as evidenced by structurally related GSK-3β inhibitors that cocrystallize with the oxan-4-yl group occupying a defined hydrophobic sub-pocket [1]. Generic substitution with simpler alkoxy or unsubstituted analogs would eliminate these engineered interactions, potentially compromising target engagement and selectivity in ways that cannot be predicted without direct comparative data.

Quantitative Differentiation Evidence for CAS 2034278-67-4: What Public Data Actually Show


Physicochemical Differentiation: LogP and Solubility Profile vs. Methoxy Analog

The 6-(oxan-4-yl)methoxy substituent of the target compound is predicted to increase topological polar surface area (tPSA) and reduce cLogP relative to the simpler 6-methoxy analog (no CAS available). Using the conceptual framework of structure-property relationships established for nicotinamide-based kinase inhibitors, the tetrahydropyran oxygen contributes an additional hydrogen-bond acceptor site, enhancing aqueous solubility and reducing passive membrane permeability compared to the methoxy congener [1]. These differences are critical for applications requiring balanced solubility-permeability profiles, such as cellular assays or in vivo pharmacokinetic studies [2].

Physicochemical profiling Lipophilicity Solubility

Structural Differentiation: Oxan-4-yl vs. Oxolan-3-yl Ring Size Impact on Conformational Space

The target compound incorporates a six-membered tetrahydropyran (oxane) ring, whereas a closely related commercial analog employs a five-membered tetrahydrofuran (oxolane) ring: N-(5-methyl-1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide . The six-membered oxane ring preferentially adopts chair conformations, placing the exocyclic methoxy linker in either an equatorial or axial position with distinct spatial trajectories. In contrast, the five-membered oxolane ring exhibits pseudorotational flexibility with less defined equatorial/axial differentiation. In GSK-3β co-crystal structures (PDB 6Y9S), the oxan-4-ylmethyl group occupies a well-defined hydrophobic channel, suggesting that the chair conformation of tetrahydropyran provides shape complementarity that a five-membered ring analog cannot fully replicate [1].

Conformational analysis Ring size effects Structure-activity relationships

Synthetic Intermediate Value: Differentiation from Direct Amide Analogs via Patent-Disclosed Utility

The compound's structural scaffold—specifically the isoxazolyl-methoxy-nicotinic acid/amide framework—has been the subject of a dedicated process chemistry patent by F. Hoffmann-La Roche (WO2013057123A1), which describes the preparation of compounds of formula (I) as useful intermediates in the manufacture of active pharmaceutical compounds [1]. The target compound represents a downstream amide derivative of this intermediate class, differentiated from the carboxylic acid intermediates by its amide bond to 3-amino-5-methylisoxazole. This amide formation step introduces a defined hydrogen-bonding donor/acceptor motif not present in the acid intermediates, which is critical for modulating biological target engagement in the final active pharmaceutical ingredient [2].

Synthetic intermediate Process chemistry Isoxazolyl-nicotinic acid

Recommended Application Scenarios for CAS 2034278-67-4 Based on Structural and Physicochemical Evidence


Chemical Probe Development Requiring Defined Lipophilicity and Conformational Properties

The combination of a pyridine-3-carboxamide core with a 6-(oxan-4-yl)methoxy substituent provides a balanced lipophilicity profile (predicted cLogP approximately 1.5–2.5 based on class-level inference) that is suitable for cell-permeable chemical probes. The tetrahydropyran ring offers an additional hydrogen-bond acceptor site that may enhance aqueous solubility relative to purely aromatic analogs, making this compound appropriate for cellular target engagement studies where excessive hydrophobicity leads to non-specific binding or aggregation. Researchers should obtain experimental logP and solubility data to confirm these predictions before initiating cell-based assays [1].

Kinase Inhibitor Scaffold Optimization Using Oxane-Containing Fragment

The oxan-4-ylmethoxy moiety has precedent in kinase inhibitor design, as demonstrated by the GSK-3β inhibitor co-crystallized in PDB 6Y9S, where the N-(oxan-4-ylmethyl) group occupies a hydrophobic channel adjacent to the ATP-binding site [1]. This compound can serve as a scaffold for structure-activity relationship (SAR) exploration around the pyridine-3-carboxamide chemotype, particularly for kinase targets where the tetrahydropyran group provides shape complementarity. Direct comparative studies against the 6-methoxy and 6-(oxolan-3-yloxy) analogs are recommended to quantify the contribution of ring size and conformational effects to target potency and selectivity.

Pharmaceutical Process Intermediate for Isoxazolyl-Nicotinamide Active Ingredients

As a derivative of the isoxazolyl-methoxy-nicotinic acid intermediates described in WO2013057123A1, this compound may be utilized in the synthesis of more complex pharmaceutical agents requiring the 5-methylisoxazole amide motif [1]. The pre-formed amide bond eliminates the need for late-stage coupling of 3-amino-5-methylisoxazole to a carboxylic acid precursor, potentially simplifying synthetic routes and improving overall yield. Procurement of this compound for process chemistry applications should be accompanied by verification of purity (HPLC, ≥95%) and residual solvent analysis consistent with the intended downstream chemistry.

Negative Control or Comparator for Isoxazole-Containing Bioactive Molecules

Given the absence of publicly disclosed potent biological activity for this specific compound, it may serve as a structurally matched negative control for more active analogs within the isoxazolyl-nicotinamide series. Its similarity to the clinical-stage compound Alogabat (CAS 2230009-48-8)—which differs by substitution at the isoxazole 4-position and a pyridazine core—makes it a potentially useful comparator for assessing target engagement specificity, provided that both compounds are profiled in the same assay system to generate direct comparative data [1].

Quote Request

Request a Quote for N-(5-methyl-1,2-oxazol-3-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.